molecular formula C₁₆H₁₉NO₇ B1150636 Triacetyl D-DOPA, Methyl Ester

Triacetyl D-DOPA, Methyl Ester

Cat. No.: B1150636
M. Wt: 337.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamido group, a diacetyloxyphenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triacetyl D-DOPA, Methyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using acetic anhydride to form diacetyloxy groups.

    Formation of the Acetamido Group: The amino group is acetylated using acetic anhydride to form the acetamido group.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and acetamido groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The phenyl ring can be oxidized using strong oxidizing agents to form quinones.

    Substitution: The acetamido and diacetyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophilic reagents like sodium azide or thiols.

Major Products

    Hydrolysis: Carboxylic acid and amine.

    Oxidation: Quinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triacetyl D-DOPA, Methyl Ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but they often include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
  • Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
  • 3,4-Dimethoxyphenethylamine

Uniqueness

Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C₁₆H₁₉NO₇

Molecular Weight

337.32

Origin of Product

United States

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